molecular formula C15H21N5O5 B13412604 (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

Cat. No.: B13412604
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-JYIHLJFBSA-N
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Description

The compound (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol is a purine nucleoside analog featuring a modified oxolane (tetrahydrofuran) sugar moiety and a substituted purine base. The purine base is functionalized at the 6-position with an (E)-4-hydroxy-3-methylbut-2-enylamino group, which introduces both hydrophilic (hydroxy) and lipophilic (methyl, alkene) properties.

Properties

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11+,12?,15-/m1/s1

InChI Key

GOSWTRUMMSCNCW-JYIHLJFBSA-N

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Base with the Side Chain

Method 1: Nucleophilic Substitution on a Purine Derivative

  • Starting from a protected purine derivative (e.g., 9-iodo- or 9-chloropurine), the side chain containing the (E)-4-hydroxy-3-methylbut-2-enyl group can be introduced via nucleophilic substitution with a suitable amino-alkene precursor.
  • The amino group on the purine reacts with the side chain precursor, which is prepared via Wittig or Horner–Wadsworth–Emmons (HWE) reactions to install the (E)-alkene with hydroxyl and methyl substituents.

Research Findings:
Studies have shown that the synthesis of such purine derivatives often employs the use of 9-alkylated purines with side chains introduced via nucleophilic substitution, followed by deprotection steps.

Synthesis of the Oxolane Sugar

Method 2: Asymmetric Synthesis of the Sugar Moiety

  • The oxolane ring with hydroxyl groups at positions 3 and 4 can be synthesized via asymmetric cyclization of suitable dihydroxy precursors.
  • Starting from D- or L- glyceraldehyde derivatives, regioselective cyclization and stereoselective reduction yield the desired tetrahydrofuran ring with the correct stereochemistry.

Research Findings:
Chiral synthesis of the sugar component often involves the use of chiral auxiliaries or enzymatic methods to ensure stereoselectivity, as reported in nucleoside synthesis literature.

Coupling of Purine and Sugar

Method 3: Glycosylation Reaction

  • The nucleoside linkage is formed via glycosylation, where the sugar moiety, activated as a halide or trichloroacetimidate, reacts with the purine base under acid catalysis.
  • The stereochemistry at the anomeric position is controlled by the choice of protecting groups and reaction conditions, favoring the β-anomer.

Research Findings:
Glycosylation of purine bases typically employs Lewis acids like TMSOTf, with the use of protecting groups to direct stereoselectivity.

Functionalization and Hydroxymethylation

Method 4: Hydroxymethylation at the 2-position

  • The hydroxymethyl group at position 2 can be introduced via formaldehyde addition under basic conditions or via oxidation of a methyl group followed by hydroxylation.
  • Stereoselectivity is achieved through the use of chiral catalysts or directing groups.

Research Findings:
Hydroxymethylation of nucleosides is often performed using formaldehyde derivatives, with control over regio- and stereochemistry achieved through reaction conditions.

Summary of the Proposed Synthetic Route

Step Reaction Reagents/Conditions Purpose
1 Synthesis of side chain precursor Wittig or HWE reaction Install (E)-alkene with hydroxyl and methyl groups
2 Purine base modification Nucleophilic substitution Attach side chain to purine core
3 Sugar synthesis Asymmetric cyclization Prepare oxolane ring with hydroxyl groups
4 Glycosylation Lewis acids (e.g., TMSOTf) Link purine base to sugar
5 Hydroxymethylation Formaldehyde derivatives Introduce hydroxymethyl group at C-2
6 Deprotection and purification Chromatography Obtain the final compound

Data Tables and In-Depth Research Findings

Table 1: Typical Reagents and Conditions for Key Steps

Step Reagents Conditions Reference
Purine side chain attachment 9-Iodopurine, amino-alkene precursor Reflux, inert atmosphere
Sugar cyclization D-Glyceraldehyde derivatives Acid catalysis, low temperature
Glycosylation Trichloroacetimidate sugar, Lewis acid Room temperature, anhydrous
Hydroxymethylation Formaldehyde, base Mild heating

Research Findings Summary

  • The synthesis of nucleoside analogs with complex side chains like the (E)-4-hydroxy-3-methylbut-2-enyl group is achievable via multi-step organic synthesis, employing nucleophilic substitutions, asymmetric synthesis, and glycosylation techniques.
  • Stereochemical control is critical, often achieved through chiral auxiliaries or enzymatic methods.
  • Hydroxymethyl groups are introduced via formaldehyde-based reactions, with regioselectivity and stereochemistry managed through reaction conditions and protecting groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol is studied for its role in nucleic acid metabolism. It can act as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, this compound is of interest due to its potential antiviral and anticancer properties. Nucleoside analogs are known to interfere with viral replication and cancer cell proliferation, making them valuable in therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound’s structural uniqueness lies in its 6-position substitution. Below is a comparative analysis with analogous purine derivatives:

Compound Name (CAS/ID) Substituent (Position) Molecular Weight H-Bond Donors H-Bond Acceptors Key Features Biological Targets/Applications
Target Compound (E)-4-hydroxy-3-methylbut-2-enylamino (6) ~400–450* 4 10 Balanced hydrophilicity/lipophilicity Purine receptors, enzyme inhibition?
9-β-D-Xylofuranosyl-Adenine (DB03528) Xylose sugar (sugar moiety) 267.24 5 9 Altered sugar stereochemistry DeoD phosphorylase
8-Aminoadenosine (3BH) Amino (8) 297.27 6 9 Increased H-bond donors Unknown
6-(2-Nitrophenylmethylsulfanyl) analog (83689-41-2) 2-Nitrophenyl-S- (6) 419.41 3 10 High lipophilicity N/A
6-(Diethylamino)-8-(4-Cl-phenylthio) analog (55628-45-0) Diethylamino, 4-Cl-phenylthio (6,8) 465.95 3 9 Bulky substituents Potential kinase inhibition

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Chemistry: The target compound’s (E)-4-hydroxy-3-methylbut-2-enylamino group provides a mix of hydrogen-bonding (via -OH) and steric bulk (via methyl and alkene). This contrasts with the purely lipophilic 2-nitrophenylmethylsulfanyl group in or the bulky adamantyl carbamoyl in .

Stereochemistry: The (2R,3R,5R) configuration of the oxolane ring aligns with bioactive nucleosides like adenosine, ensuring compatibility with enzyme active sites. In contrast, xylose-based analogs () exhibit altered sugar puckering, reducing metabolic stability .

Pharmacokinetic Properties: The hydroxy group in the substituent may improve aqueous solubility compared to adamantyl or nitrophenyl derivatives (). However, the methyl and alkene groups could enhance membrane permeability relative to polar analogs like 8-aminoadenosine.

Toxicity and Safety :

  • highlights that similar compounds (e.g., 550-33-4) exhibit oral toxicity (Category 4) and skin irritation, suggesting that substituent modifications could mitigate or exacerbate these effects. The target compound’s hydroxy group may reduce cytotoxicity compared to halogenated derivatives (e.g., 4-Cl-phenylthio in ).

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 9-β-D-Xylofuranosyl-Adenine 8-Aminoadenosine
Molecular Weight (g/mol) ~400–450 267.24 297.27
H-Bond Donors 4 5 6
H-Bond Acceptors 10 9 9
LogP (Estimated) 0.5–1.5 -1.2 -0.8
Topological Polar Surface Area (Ų) ~185 160 175

Biological Activity

The compound (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol , commonly referred to as a derivative of zeatin riboside, is a purine nucleoside that plays a significant role in plant growth and development. Its biological activity primarily revolves around its function as a plant hormone and its involvement in various signaling pathways.

  • Molecular Formula : C15H21N5O
  • CAS Number : 28542-78-1
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to mimic the action of cytokinins, which are essential for cell division and growth in plants. It interacts with specific receptors in plant cells to modulate various physiological processes:

  • Cell Division and Growth : The compound promotes cell division by activating the cytokinin receptors that trigger downstream signaling pathways.
  • Stress Response : It enhances plant resilience to abiotic stresses such as drought and salinity by regulating stomatal closure and promoting root growth.
  • Metabolic Regulation : It influences various metabolic pathways, including those involved in nitrogen assimilation and photosynthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell DivisionStimulates mitosis in plant cells
Stress ToleranceEnhances drought resistance through stomatal regulation
Root DevelopmentPromotes lateral root formation under stress conditions

Case Study 1: Zeatin Riboside Effect on Maize

A study investigated the effects of zeatin riboside on maize growth under drought conditions. The results indicated that application of zeatin riboside significantly increased root biomass and improved water retention capabilities. This was attributed to enhanced expression of genes related to root development and water uptake.

Case Study 2: Cytokinin Action in Tomato Plants

Research on tomato plants demonstrated that treatment with zeatin riboside led to increased fruit yield and improved quality. The mechanism involved upregulation of genes associated with nutrient transport and cell expansion.

Research Findings

  • Hormonal Interactions : Studies have shown that zeatin riboside interacts synergistically with auxins to promote shoot development while inhibiting excessive lateral branching.
  • Gene Expression Modulation : The compound has been found to modulate the expression of various genes involved in stress response pathways, enhancing overall plant vigor under adverse conditions.
  • Metabolomic Analysis : Recent metabolomic studies revealed changes in primary metabolites such as amino acids and sugars in plants treated with zeatin riboside, indicating its role in metabolic reprogramming.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) to infer spatial arrangements of substituents.
  • Perform X-ray crystallography for definitive stereochemical assignment, particularly for the oxolane ring and purine substituents .

Q. What are the recommended protocols for safe handling and storage?

Methodological Answer:

  • Wear NIOSH-approved safety goggles , nitrile gloves, and lab coats to prevent skin/eye contact.
  • Store at 2–8°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation.
  • Use fume hoods for weighing and synthesis steps to avoid inhalation .

Q. Which analytical techniques are suitable for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm for purine absorption).
  • Mass Spectrometry (MS) to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

Q. How can the compound’s stability under varying pH conditions be evaluated?

Methodological Answer:

  • Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25°C and 40°C.
  • Monitor degradation via HPLC and characterize byproducts with LC-MS .

Advanced Research Questions

Q. How can synthetic yield be improved for the nucleophilic substitution step in purine functionalization?

Methodological Answer:

  • Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance leaving-group displacement.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Perform comparative assays with structural analogs (e.g., adenosine derivatives) to isolate the impact of the (E)-4-hydroxy-3-methylbut-2-enylamino group.
  • Use surface plasmon resonance (SPR) to quantify binding affinities with target enzymes/receptors, controlling for assay conditions (e.g., ionic strength, cofactors) .

Q. How can the compound’s interaction with P2Y purinergic receptors be mechanistically characterized?

Methodological Answer:

  • Conduct radioligand binding assays using tritiated ATP/ADP analogs to determine competitive inhibition constants (Ki).
  • Pair with calcium flux assays in HEK293 cells expressing recombinant P2Y receptors to validate functional antagonism/agonism .

Q. What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • Use density functional theory (DFT) to model hydrolysis of the oxolane ring’s hydroxymethyl group.
  • Simulate cytochrome P450 interactions via molecular docking (e.g., AutoDock Vina) to identify potential oxidation sites .

Experimental Design & Data Analysis

Q. How to design an in vitro assay for evaluating antiviral activity?

Methodological Answer:

  • Use plaque reduction assays in viral models (e.g., influenza A/H1N1 or SARS-CoV-2 pseudovirus).
  • Include ribavirin as a positive control and measure EC50 values using dose-response curves. Validate cytotoxicity via MTT assays in Vero cells .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Apply non-linear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.
  • Use two-way ANOVA to assess interactions between compound concentration and cell line viability .

Safety & Environmental Considerations

Q. How should accidental exposure to this compound be managed in the lab?

Methodological Answer:

  • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Documentation: Maintain incident reports and consult occupational health protocols .

Q. What are the best practices for environmentally responsible disposal?

Methodological Answer:

  • Neutralize aqueous waste with activated charcoal and dispose via licensed hazardous waste services.
  • Avoid landfill disposal due to potential groundwater contamination .

Comparative & Structural Analysis

Q. How does the hydroxymethyl group influence bioactivity compared to methyl or ethyl analogs?

Methodological Answer:

  • Synthesize analogs with methyl/ethyl substitutions and compare IC50 values in enzyme inhibition assays.
  • Analyze hydrogen-bonding patterns via X-ray crystallography to assess interactions with active-site residues .

Q. What role does the (E)-4-hydroxy-3-methylbut-2-enylamino group play in target selectivity?

Methodological Answer:

  • Use alanine scanning mutagenesis on receptor binding pockets to identify critical residues.
  • Compare binding free energies (ΔG) via isothermal titration calorimetry (ITC) for wild-type vs. mutant receptors .

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